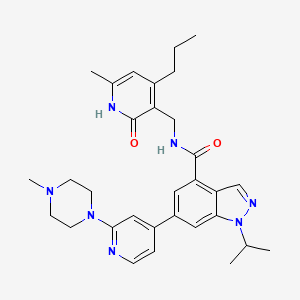![molecular formula C25H21N5O2 B607898 Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)](/img/structure/B607898.png)
Carbamic acid, (1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)-, phenylmethyl ester (9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
GW841819X is a synthetic organic compound that functions as a small molecule inhibitor of the bromodomain and extraterminal (BET) subfamily of bromodomain-containing proteins, specifically BRD2, BRD3, and BRD4 . This compound acts as a mimetic of acetylated lysine, competing for the acetylated histone binding site . It is structurally similar to other BET inhibitors like JQ1 and I-BET .
Preparation Methods
The synthesis of GW841819X involves several steps, starting with the preparation of the core benzodiazepine structure. The synthetic route typically includes the following steps:
Formation of the Benzodiazepine Core: The core structure is synthesized through a series of condensation reactions involving appropriate starting materials.
Functionalization: The benzodiazepine core is then functionalized with various substituents to achieve the desired chemical properties.
Final Assembly: The final step involves the coupling of the functionalized benzodiazepine with other chemical groups to form GW841819X.
Industrial production methods for GW841819X are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
GW841819X undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at positions where halogen atoms are present.
Oxidation and Reduction: GW841819X can undergo oxidation and reduction reactions, altering its functional groups and overall structure.
Coupling Reactions: The compound can be involved in coupling reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
GW841819X has a wide range of scientific research applications, including:
Chemistry: It is used as a chemical probe to study the function of BET bromodomains and their role in gene regulation.
Medicine: GW841819X has shown potential in the treatment of various cancers, including NUT-midline carcinoma, multiple myeloma, mixed-lineage leukemia, and acute myeloid leukemia.
Industry: The compound is used in the development of new therapeutic agents targeting BET bromodomains.
Mechanism of Action
GW841819X exerts its effects by binding to the acetyl-lysine recognition pocket of BET bromodomains, thereby inhibiting their interaction with acetylated histones . This inhibition disrupts the function of BET proteins, leading to changes in gene expression and cellular processes. The molecular targets of GW841819X include BRD2, BRD3, and BRD4, which are involved in the regulation of transcription and chromatin remodeling .
Comparison with Similar Compounds
GW841819X is chemically similar to other BET inhibitors such as JQ1 and I-BET . These compounds share a common mechanism of action, targeting the acetyl-lysine recognition pocket of BET bromodomains. GW841819X has unique structural features that may confer distinct binding affinities and selectivity profiles . Similar compounds include:
Properties
Molecular Formula |
C25H21N5O2 |
|---|---|
Molecular Weight |
423.5 g/mol |
IUPAC Name |
benzyl N-(1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-yl)carbamate |
InChI |
InChI=1S/C25H21N5O2/c1-17-28-29-24-23(27-25(31)32-16-18-10-4-2-5-11-18)26-22(19-12-6-3-7-13-19)20-14-8-9-15-21(20)30(17)24/h2-15,23H,16H2,1H3,(H,27,31) |
InChI Key |
TUWDLUFFAHHNEF-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CC1=NN=C2N1C3=CC=CC=C3C(=NC2NC(=O)OCC4=CC=CC=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
GW-841819X; GW841819X; GW 841819X; GW 841819; GW841819; GW-841819. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



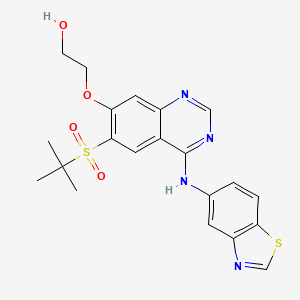
![2-((4-(Benzo[d]thiazol-5-ylamino)-6-(tert-butylsulfonyl)quinazolin-7-yl)oxy)ethyl dihydrogen phosphate](/img/structure/B607819.png)

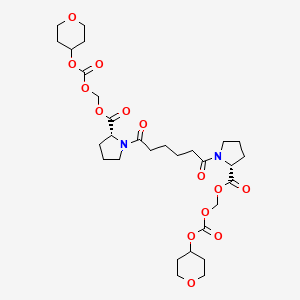
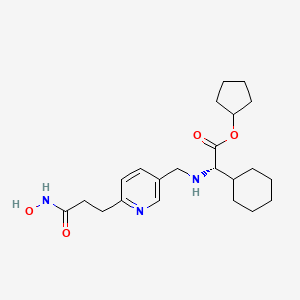
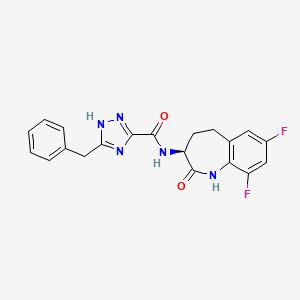
![3,3,3-trifluoro-N-[4-[[3-[(2R)-2-methylmorpholin-4-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]amino]cyclohexyl]propane-1-sulfonamide](/img/structure/B607826.png)

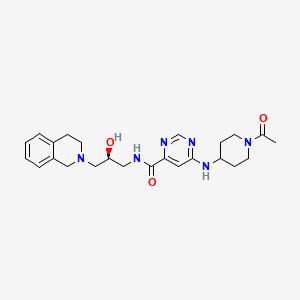
![N'-[[3-[4,4-bis(ethoxymethyl)cyclohexyl]-1H-pyrazol-4-yl]methyl]-N,N'-dimethyl-ethane-1,2-diamine;dihydrochloride](/img/structure/B607830.png)
